5-HT4 Receptor Affinity Comparison: Cisapride Versus Mosapride Competitive Binding
In competitive binding assays using [3H]-GR113808 on guinea pig striatal membranes, cisapride demonstrated 4.3-fold greater potency than mosapride in competing for 5-HT4 receptor binding sites. Cisapride also exceeded the potency of other reference compounds including 5-HT (1.9-fold), 5-MeOT (7.3-fold), zacopride (11-fold), and metoclopramide (26-fold) [1].
| Evidence Dimension | 5-HT4 receptor competitive binding potency (fold difference) |
|---|---|
| Target Compound Data | Cisapride: reference potency (1.0×) |
| Comparator Or Baseline | Mosapride: 4.3-fold less potent; 5-HT: 1.9-fold less potent; 5-MeOT: 7.3-fold less potent; Zacopride: 11-fold less potent; Metoclopramide: 26-fold less potent |
| Quantified Difference | Cisapride is 4.3× more potent than mosapride |
| Conditions | Guinea pig striatal membranes; [3H]-GR113808 radioligand competitive binding assay |
Why This Matters
This 4.3-fold affinity differential directly impacts dose-response calibration in in vitro assays and establishes cisapride as a higher-potency reference standard for 5-HT4 receptor binding studies compared to mosapride.
- [1] Mori T, Yabuuchi Y, Hasegawa M, et al. Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors. Jpn J Pharmacol. 1994;64(Suppl 1):276P. View Source
